

IUPAC name for 4-Bromo-5-chloro-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-5-chloro-2-fluorobenzaldehyde
Cat. No.:	B2531836

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-5-chloro-2-fluorobenzaldehyde**: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **4-Bromo-5-chloro-2-fluorobenzaldehyde** (CAS No. 1603584-72-0), a key halogenated aromatic aldehyde. Designed for researchers, medicinal chemists, and professionals in drug development and fine chemical synthesis, this document delves into its chemical identity, a validated synthetic protocol, core reactivity, applications, and essential safety protocols. The strategic placement of three distinct halogen atoms and an aldehyde functional group on the benzene ring makes this compound a highly versatile and reactive intermediate for the synthesis of complex molecular architectures.

Chemical Identity and Physicochemical Properties

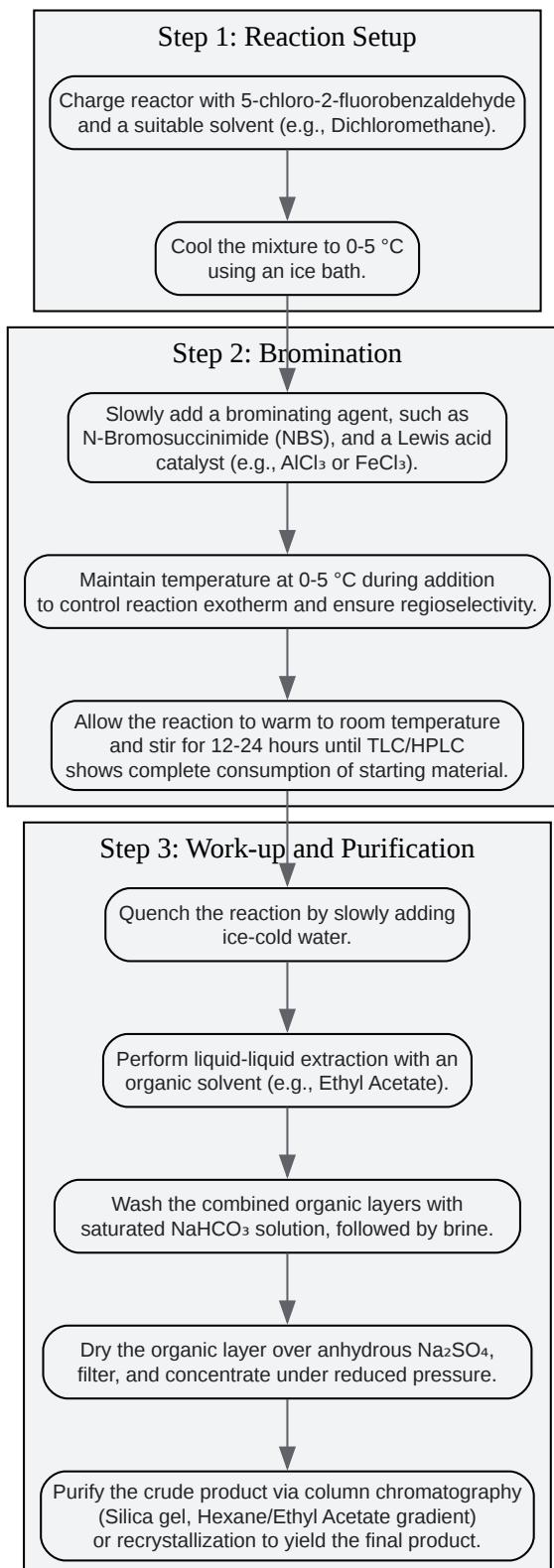
4-Bromo-5-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic compound. The interplay of its electron-withdrawing groups (aldehyde, fluorine, chlorine) and the bulky bromine atom dictates its unique reactivity profile. The aldehyde group serves as a primary site for nucleophilic attack and derivatization, while the halogen atoms offer multiple handles for cross-coupling reactions and further functionalization.

A summary of its key identifiers and properties is presented below.

Property	Value	Source(s)
IUPAC Name	4-Bromo-5-chloro-2-fluorobenzaldehyde	[1]
CAS Number	1603584-72-0	[1]
Molecular Formula	C ₇ H ₃ BrClFO	[1]
Molecular Weight	237.45 g/mol	[1]
Canonical SMILES	O=CC1=CC(Cl)=C(Br)C=C1F	[1]
Physical Form	White to off-white crystalline solid	[2]
Purity	Typically ≥97%	[1]
Storage Conditions	Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C	[1] [2]
Topological Polar Surface Area (TPSA)	17.07 Å ²	[3]
logP	3.0541	[3]

Note: Specific experimental data for melting point, boiling point, and solubility are not readily available in the cited literature for this specific isomer. For context, related isomers such as 4-Bromo-2-fluorobenzaldehyde have a melting point of 58-62 °C[\[4\]](#).

Synthesis Protocol and Mechanistic Rationale


The synthesis of **4-Bromo-5-chloro-2-fluorobenzaldehyde** is typically achieved via electrophilic aromatic substitution on a pre-functionalized benzene ring. The key challenge lies in achieving the correct regioselectivity of the incoming electrophile (in this case, Br⁺). The directing effects of the existing substituents are paramount.

- Fluorine (-F): An ortho-, para-director and deactivating.
- Chlorine (-Cl): An ortho-, para-director and deactivating.

- Aldehyde (-CHO): A meta-director and strongly deactivating.

A plausible and efficient synthetic route involves the selective bromination of 5-chloro-2-fluorobenzaldehyde. The fluorine at position 2 and the chlorine at position 5 will direct the incoming bromine electrophile. The strongest activating (or least deactivating) ortho-, para-director will primarily control the position of substitution. In this case, the fluorine atom at C2 directs ortho and para. The para position (C5) is already occupied by chlorine. The ortho position (C3) is sterically hindered by the adjacent aldehyde group. The chlorine atom at C5 directs to its ortho positions (C4 and C6). The position C4 is the most favorable for substitution due to activation from both the fluorine (para) and chlorine (ortho) atoms, leading to the desired product.

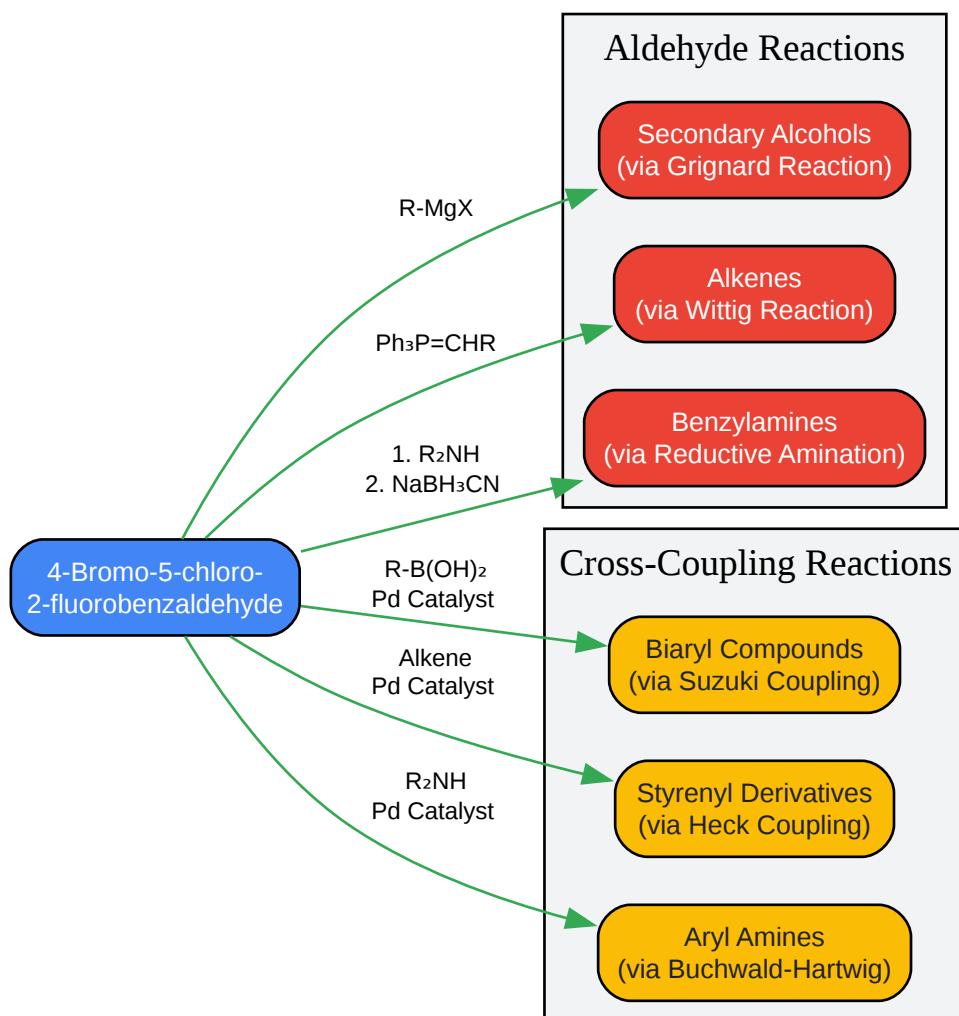
Experimental Workflow: Electrophilic Bromination

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-5-chloro-2-fluorobenzaldehyde**.

Detailed Step-by-Step Methodology

- Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel is charged with 5-chloro-2-fluorobenzaldehyde (1 equivalent) and dichloromethane. The flask is cooled in an ice-water bath to 0-5 °C.
- Reagent Addition: N-Bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise to the stirred solution. Subsequently, a catalytic amount of anhydrous aluminum trichloride (AlCl_3 , 0.1 equivalents) is added carefully, ensuring the temperature does not exceed 10 °C.
- Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
- Quenching and Extraction: Upon completion, the reaction is carefully quenched by pouring it into a beaker of ice water. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.
- Washing: The combined organic layers are washed sequentially with a 5% sodium bicarbonate solution to neutralize any remaining acid and then with a saturated sodium chloride (brine) solution to remove residual water.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure **4-Bromo-5-chloro-2-fluorobenzaldehyde**.


Chemical Reactivity and Applications in Drug Development

The synthetic utility of **4-Bromo-5-chloro-2-fluorobenzaldehyde** stems from the reactivity of its functional groups, making it a valuable building block for more complex molecules, particularly active pharmaceutical ingredients (APIs).^[5]

- **Aldehyde Group:** This group is a versatile handle for various transformations:
 - **Nucleophilic Addition:** Reacts with organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
 - **Reductive Amination:** Forms substituted benzylamines, a common scaffold in medicinal chemistry.
 - **Wittig Reaction:** Converts the aldehyde to an alkene.
 - **Condensation Reactions:** Reacts with amines or hydrazines to form imines or hydrazones, respectively.
- **Halogenated Aromatic Ring:** The C-Br and C-Cl bonds are prime sites for metal-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing C-C, C-N, and C-O bonds.
 - **Suzuki Coupling:** The C-Br bond can be selectively coupled with boronic acids to form biaryl structures.
 - **Heck Coupling:** Forms new C-C bonds with alkenes.
 - **Buchwald-Hartwig Amination:** Forms C-N bonds, introducing amine functionalities.

The presence of multiple halogens allows for sequential and site-selective coupling reactions, enabling the construction of highly complex and diverse molecular libraries for screening.^{[6][7]}

The halogen atoms also modulate the pharmacokinetic properties (lipophilicity, metabolic stability) of the final drug molecule.^[8]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-Bromo-5-chloro-2-fluorobenzaldehyde**.

Safety, Handling, and Storage

As a reactive chemical intermediate, **4-Bromo-5-chloro-2-fluorobenzaldehyde** must be handled with appropriate safety precautions by trained personnel. It is classified as an irritant.

- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.

- Precautionary Measures:

Category	Precautionary Statements
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response	P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor if you feel unwell.
Storage	P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.

Source: Adapted from safety data sheets for structurally similar compounds.

Handling Recommendations:

- Use only under a chemical fume hood.
- Ensure eyewash stations and safety showers are readily accessible.
- Avoid contact with skin, eyes, and clothing.

- Avoid ingestion and inhalation.
- Keep away from strong oxidizing agents and strong bases.

Conclusion

4-Bromo-5-chloro-2-fluorobenzaldehyde is a high-value synthetic intermediate with significant potential in the fields of medicinal chemistry, agrochemical synthesis, and material science. Its well-defined structure, featuring multiple, selectively addressable reactive sites, provides chemists with a powerful tool for building molecular complexity. The synthetic protocols are based on fundamental, scalable organic reactions, and its reactivity profile is well-suited for modern drug discovery campaigns that rely heavily on cross-coupling and derivatization chemistries. Adherence to strict safety protocols is essential when handling this versatile but hazardous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]
- 5. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]
- 6. nbino.com [nbino.com]
- 7. nbino.com [nbino.com]
- 8. 5-Bromo-4-chloro-2-fluorobenzaldehyde | 1781052-25-2 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for 4-Bromo-5-chloro-2-fluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2531836#iupac-name-for-4-bromo-5-chloro-2-fluorobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com